molecular formula C14H18N4O3 B8710696 1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B8710696
M. Wt: 290.32 g/mol
InChI Key: FPQNYVHDMHLTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrazolopyridine core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the pyrazolopyridine core through cyclization reactions, followed by the introduction of the tetrahydro-2H-pyran-4-ylamino group via nucleophilic substitution reactions. The final step involves the carboxylation of the pyrazolopyridine ring to introduce the carboxylic acid functionality.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the pyrazolopyridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-Ethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(oxan-4-yl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(Tetrahydro-2H-pyran-4-yl)ethanone: Shares the tetrahydro-2H-pyran-4-yl group but differs in the core structure.

    4-Acetyltetrahydro-2H-pyran: Another compound with a similar tetrahydro-2H-pyran group but different functional groups.

Uniqueness: 1-Ethyl-4-(tetrahydro-2H-pyran-4-ylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is unique due to its specific combination of functional groups and the pyrazolopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H18N4O3

Molecular Weight

290.32 g/mol

IUPAC Name

1-ethyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C14H18N4O3/c1-2-18-13-10(8-16-18)12(11(7-15-13)14(19)20)17-9-3-5-21-6-4-9/h7-9H,2-6H2,1H3,(H,15,17)(H,19,20)

InChI Key

FPQNYVHDMHLTEM-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of Intermediate 16 (37.8 g) in ethanol:water (4:1, 375 ml) was treated with sodium hydroxide (18.9 g). The mixture was heated at 50° C. for 5 hours, then concentrated in vacuo, dissolved in water and acidified to pH 2 with aqueous hydrochloric acid (2M). The resultant white solid was removed by filtration and dried under vacuum to afford Intermediate 17 as an off-white solid (29.65 g). LCMS showed MH+=291; TRET=2.17 min.
Quantity
37.8 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
375 mL
Type
solvent
Reaction Step One

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